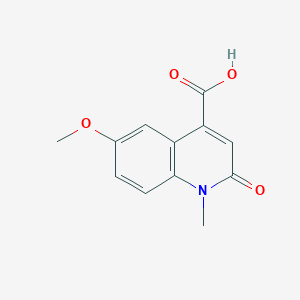

6-Methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid, also known as MQCA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Fluorescence Properties and Biomedical Analysis

6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, is a novel fluorophore exhibiting strong fluorescence in a wide pH range of aqueous media. Its fluorescence intensity is stable across different pH levels (pH 2.0 to 11.0) and it remains stable against light and heat. This makes it a useful compound for biomedical analysis, particularly as a fluorescent labeling reagent for carboxylic acids (Hirano et al., 2004).

Synthesis of Novel Quinolone and Quinoline-2-Carboxylic Acid Amides

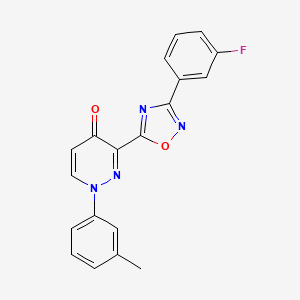

The synthesis of novel quinolone and quinoline-2-carboxylic acid amides, including derivatives of 6-methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid, has been explored. These compounds have shown potential as potent 5HT1B antagonists, which are significant in the context of neurotransmitter regulation (Horchler et al., 2007).

Isolation from Ephedra Species

A variant of this compound, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid, has been isolated from Ephedra pachyclada ssp. sinaica. Such isolation from natural sources indicates the potential for discovering new bioactive compounds in plant species (Starratt & Caveney, 1996).

Antibacterial Activities

Substituted 4-oxoquinoline-3-carboxylic acids, closely related to this compound, have been synthesized and tested for their antibacterial activity. Certain derivatives have shown potent antibacterial activity against both gram-positive and gram-negative bacteria (Miyamoto et al., 1990).

Dynamic Kinetic Resolution in Synthesis

An efficient dynamic kinetic resolution method has been developed for the synthesis of enantiopure 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a variant of the core compound. This method is useful in the synthesis of modulators of nuclear receptors, indicating its significance in medicinal chemistry (Forró et al., 2016).

Cytotoxic Evaluation

4-Anilino-2-phenylquinoline derivatives, related to this compound, have been synthesized and evaluated for their cytotoxic effects. Some derivatives exhibited significant cytotoxicity against various cancer cells, suggesting potential applications in cancer treatment (Zhao et al., 2005).

Mechanism of Action

Target of Action

It’s worth noting that quinolone, a similar compound, is a privileged scaffold in medicinal chemistry and has been reported to harbor vast therapeutic potential .

Mode of Action

Quinolones, which share a similar structure, have been found to exhibit a broad range of biological activities . They serve as lead structures for synthetic anti-microbial agents, some of them with very novel mechanisms of action such as quorum sensing signaling molecules controlling the population density of Pseudomonas spp .

Biochemical Pathways

Quinolones, which share a similar structure, have been reported to affect various biochemical pathways .

Result of Action

Quinolones, which share a similar structure, have been reported to have antibacterial, antiplasmodial, and cytotoxic potentials .

properties

IUPAC Name |

6-methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-13-10-4-3-7(17-2)5-8(10)9(12(15)16)6-11(13)14/h3-6H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHANSVVAKFTKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C(=CC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2405895.png)

![6-[[(4-Fluorophenyl)methylamino]methyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B2405897.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide](/img/structure/B2405898.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2405899.png)

![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2405900.png)

![2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2405901.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2405912.png)

![1-(4-fluorophenyl)-4-methoxy-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2405914.png)

![N-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2405915.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2405917.png)

![6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B2405918.png)